

Discovery of Novel 3-Sulfonamido Benzoic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *3-Propylbenzoic acid*

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Introduction

The 3-sulfonamido benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been investigated for their potential as therapeutic agents targeting various enzymes and receptors involved in critical physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 3-sulfonamido benzoic acid derivatives, with a focus on their activity as P2Y14 receptor antagonists, Sirtuin 2 (SIRT2) inhibitors, and human nucleoside triphosphate diphosphohydrolase (h-NTPDase) inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

3-Sulfonamido Benzoic Acid Derivatives as P2Y14 Receptor Antagonists

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor activated by UDP-sugars, playing a significant role in inflammatory and immune responses.^[1] Its involvement in conditions like acute lung injury makes it an attractive therapeutic target.^[2]

Data Presentation: In Vitro Activity of P2Y14R Antagonists

Compound ID	P2Y14R Inhibitory Activity (IC ₅₀)	Reference
25L	5.6 nM	[2]
16c	1.77 nM	[2]
PPTN (Lead Compound)	Comparable to 16c	[2]

Experimental Protocols

General Synthesis of 3-Sulfonamido Benzoic Acid Derivatives:

A common synthetic route starts with the sulfonylation of a benzoic acid derivative, followed by coupling with an appropriate amine.[3]

- Step 1: Sulfonylation: Commercially available benzoic acid is reacted with chlorosulfonic acid to produce the corresponding 3-(chlorosulfonyl)benzoic acid.[4]
- Step 2: Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine in a suitable solvent, such as pyridine, to yield the desired 3-sulfonamido benzoic acid derivative.[3]

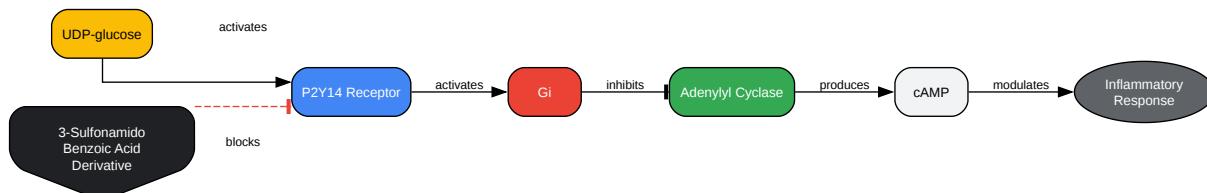
P2Y14R Antagonist Activity Assay:

The inhibitory activity of the synthesized compounds against the P2Y14R is typically evaluated using a cell-based assay that measures the inhibition of UDP-glucose-induced signaling.

- Cell Line: HEK293 cells stably expressing the human P2Y14 receptor are commonly used.[5]
- Assay Principle: The assay measures the intracellular cyclic adenosine monophosphate (cAMP) levels. P2Y14R activation by an agonist like UDP-glucose leads to a decrease in cAMP levels. Antagonists will block this effect.[5]
- Procedure:

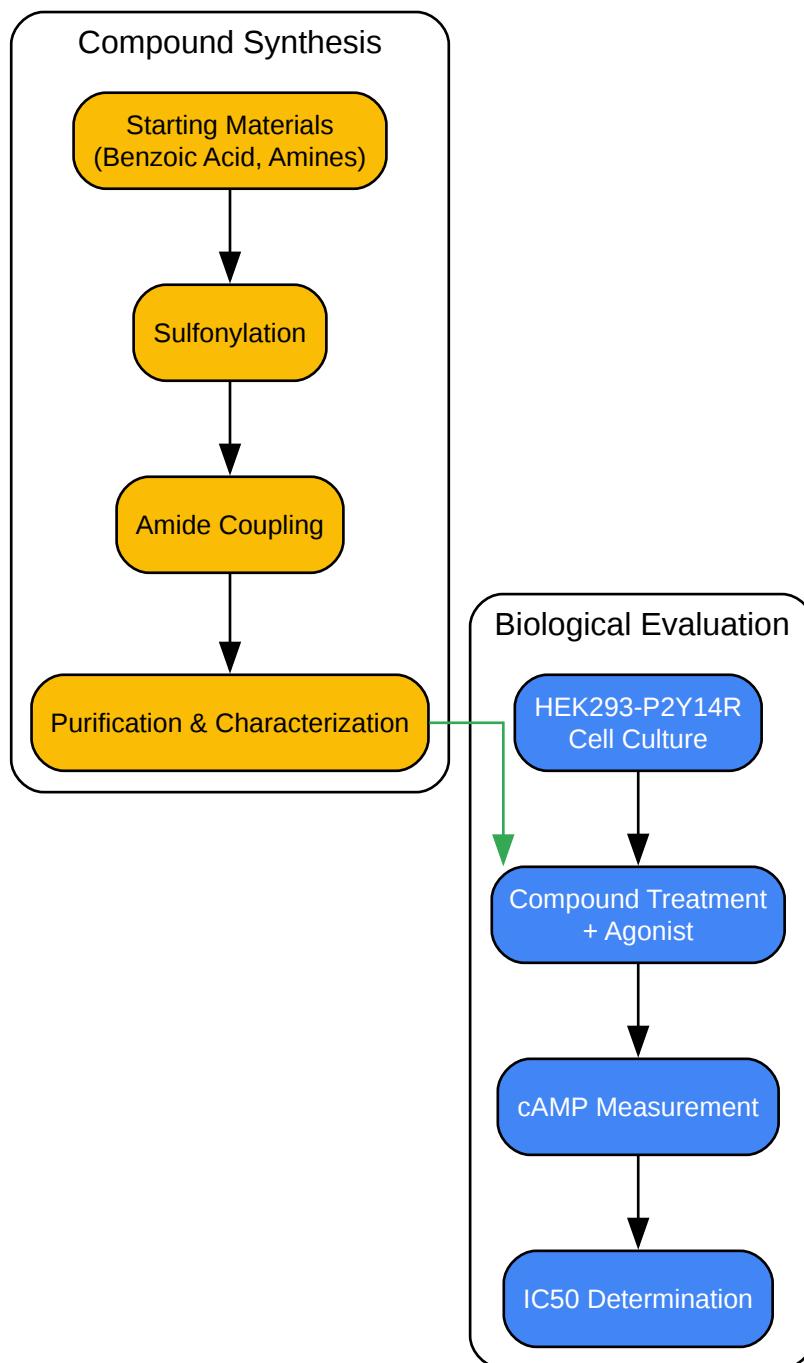
- Cells are plated in 384-well plates.
- Cells are incubated with a solution containing forskolin (to stimulate cAMP production), UDP-glucose (agonist), and varying concentrations of the test compound.[5]
- After incubation, cell lysates are used to measure cAMP levels using a suitable detection kit.
- The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow



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Caption: P2Y14 Receptor Signaling Pathway and Antagonist Action.



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Caption: Experimental Workflow for P2Y14R Antagonist Discovery.

3-Sulfonamido Benzoic Acid Derivatives as SIRT2 Inhibitors

Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, is implicated in various cellular processes, and its inhibition has shown neuroprotective effects in models of neurodegenerative diseases like Huntington's and Parkinson's disease.[6][7]

Data Presentation: In Vitro Activity of SIRT2 Inhibitors

Compound ID	SIRT2 Inhibition (IC50)	SIRT1 Inhibition (IC50)	SIRT3 Inhibition (IC50)	Reference
AK-1	12.5 - 15.5 μ M	> 40 μ M	> 40 μ M	[6]
AK-7	15.5 μ M	-	-	[6]
Compound 90	Potent (exact value not specified)	-	-	[6]
Compound 106	Potent (exact value not specified)	-	-	[6]
Compound 124	Potent (exact value not specified)	-	-	[6]

Experimental Protocols

General Synthesis of 3-(Benzylsulfonamido)benzamides:

The synthesis typically involves the coupling of 3-(chlorosulfonyl)benzoic acid with an appropriate aniline, followed by a second coupling step.[3][4]

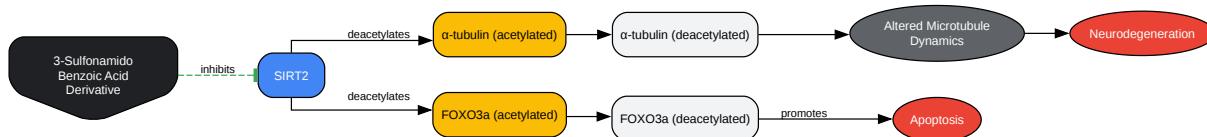
- Step 1: 3-(Chlorosulfonyl)benzoic acid is reacted with a primary or secondary aniline to form the corresponding sulfonamide.[3]
- Step 2: The carboxylic acid of the sulfonamide intermediate is then coupled with another aniline or heterocyclic amine using a coupling agent like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP) to generate the final benzamide derivatives.[3]

SIRT2 Inhibition Assay:

A common method to assess SIRT2 inhibitory activity is a fluorometric assay.

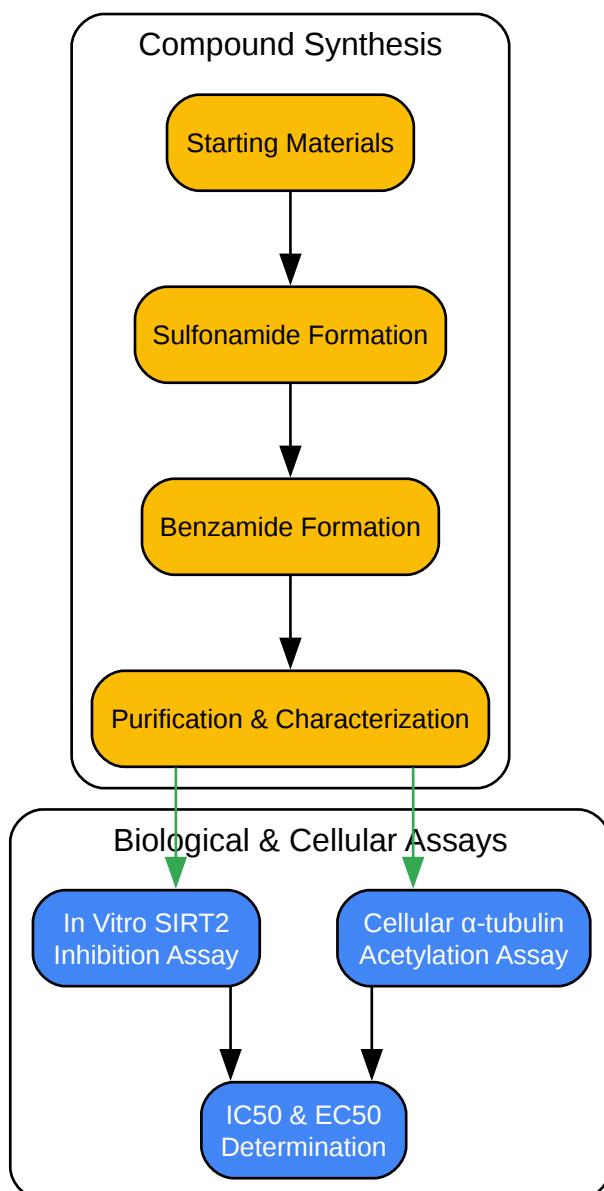
- Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.^[8] The deacetylated substrate is then cleaved by a developer enzyme to release a fluorescent group.
- Procedure:
 - Recombinant human SIRT2 enzyme is incubated with the test compound at various concentrations.
 - A fluorogenic acetylated peptide substrate and NAD⁺ are added to initiate the reaction.
 - After incubation, a developer solution containing a protease is added.
 - The fluorescence is measured using a microplate reader.
 - The percentage of inhibition is calculated, and IC₅₀ values are determined from dose-response curves.^[8]

Signaling Pathway and Experimental Workflow



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Caption: SIRT2 Signaling and Neuroprotection by Inhibition.

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Caption: Workflow for SIRT2 Inhibitor Discovery and Characterization.

3-Sulfonamido Benzoic Acid Derivatives as h-NTPDase Inhibitors

Human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) are enzymes that hydrolyze extracellular nucleotides, thereby regulating purinergic signaling.^[9] Their

dysregulation is associated with various pathologies, including thrombosis, inflammation, and cancer.[9]

Data Presentation: In Vitro Activity of h-NTPDase Inhibitors

Compound ID	h-NTPDase1 (IC50)	h-NTPDase2 (IC50)	h-NTPDase3 (IC50)	h-NTPDase8 (IC50)	Reference
3i	2.88 ± 0.13 μM	-	0.72 ± 0.11 μM	-	[9]
3f	-	0.27 ± 0.08 μM	-	-	[9]
3j	-	0.29 ± 0.07 μM	-	-	[9]
4d	-	0.13 ± 0.01 μM	-	-	[9]
2d	-	-	-	0.28 ± 0.07 μM	[9]

Experimental Protocols

General Synthesis of Sulfamoyl-benzamide Derivatives:

The synthesis follows a linear approach starting from the chlorosulfonation of benzoic acid.[9]

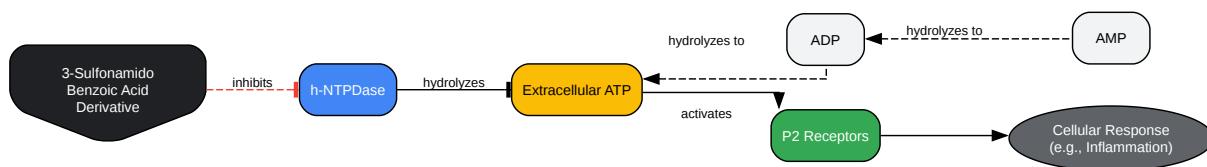
- Step 1: Chlorosulfonation: Benzoic acid is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride.[9]
- Step 2: Sulfonamide Formation: The sulfonyl chloride is reacted with various amines to produce sulfamoylbenzoic acids.[9]
- Step 3: Amide Coupling: The carboxylic acid of the sulfamoylbenzoic acid intermediate is coupled with different anilines or amines using standard coupling reagents like EDC and DMAP.[9]

h-NTPDase Inhibition Assay (Malachite Green Assay):

This colorimetric assay is widely used to determine NTPDase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[10][11]

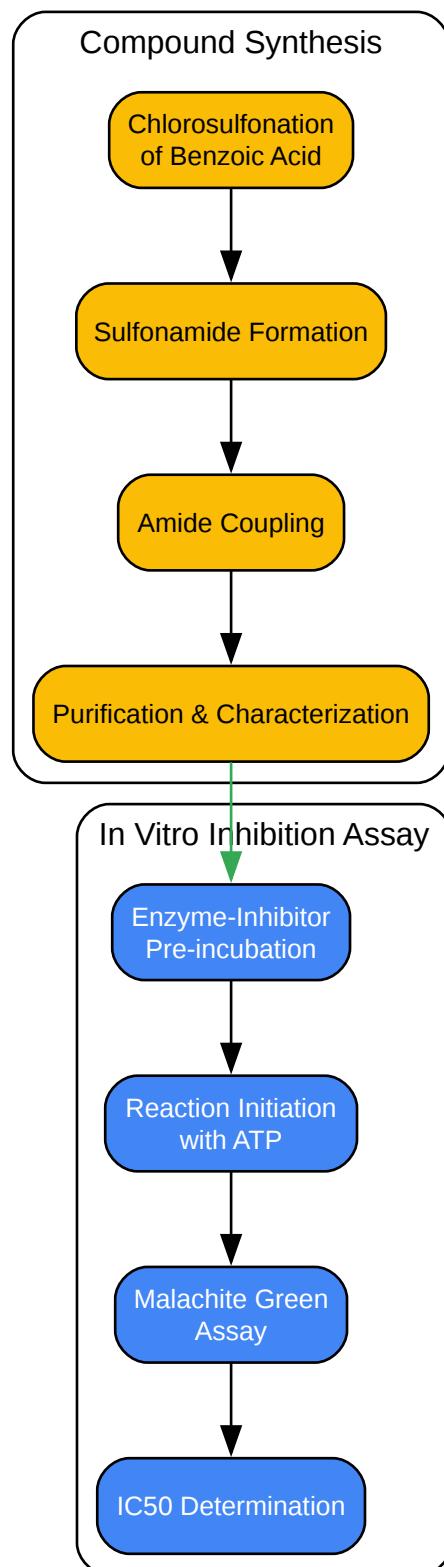
- Principle: The malachite green reagent forms a colored complex with the inorganic phosphate produced by the enzymatic reaction.
- Procedure:
 - The recombinant h-NTPDase enzyme is pre-incubated with the test inhibitor at various concentrations.[11]
 - The enzymatic reaction is initiated by the addition of the substrate, ATP.[11]
 - After incubation, the reaction is stopped by adding the malachite green reagent.[11]
 - The absorbance of the colored complex is measured using a microplate reader.[11]
 - The percentage of inhibition is calculated, and IC50 values are determined.

Signaling Pathway and Experimental Workflow



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Caption: Purinergic Signaling Regulation by h-NTPDases.

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Caption: Workflow for the Discovery of h-NTPDase Inhibitors.

Conclusion

The 3-sulfonamido benzoic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated potent and selective inhibitory activities against key biological targets implicated in inflammation, neurodegeneration, and cancer. The provided data, experimental protocols, and pathway visualizations offer a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for future drug development endeavors. Continued investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives will be crucial for translating their preclinical potential into clinical applications.

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